- A Type 1 Aldolase, NahE, Catalyzes a Stereoselective Nitro-Michael Reaction: Synthesis of β-Aryl-γ-nitrobutyric AcidsAngewandte Chemie, 2023, 62(6),,
Cas no 943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid)

943-89-5 structure
Nom du produit:(E)-3-(4-Methoxyphenyl)acrylic acid
Numéro CAS:943-89-5
Le MF:C10H10O3
Mégawatts:178.184603214264
MDL:MFCD00004398
CID:40379
PubChem ID:699414
(E)-3-(4-Methoxyphenyl)acrylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-methoxycinnamic acid
- (E)-3-(4-Methoxyphenyl)-2-propenoic acid
- (E)-4-Methoxycinnamic Acid
- trans-4-Methoxycinnamic acid
- 3-(4-Methoxy-phenyl)-acrylic acid
- trans-O-Methyl-p-coumaric Acid
- 3-(4-Methoxyphenyl)acrylic acid
- P-METHOXYCINNAMIC ACID
- (E)-3-(4-Methoxyphenyl)acrylic acid
- 4-Methoxycinnamate
- para-methoxycinnamic acid
- O-Methyl-p-coumaric acid
- Cinnamic acid, p-methoxy-
- (E)-3-(4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(4-methoxyphenyl)-
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
- 3-(4-Methoxyphenyl)-2-propenoic acid
- Cinnamic ac
- (2E)-3-(4-Methoxyphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methoxy-, (E)- (8CI)
- (E)-p-Methoxycinnamic acid
- trans-3-(4-Methoxyphenyl)-2-propenoic acid
- trans-p-Methoxycinnamic acid
- trans-4-Methoxycinnamic acid, 98%
- SMR000112200
- MLS002473129
- MLSMR
- 830-09-1
-
- MDL: MFCD00004398
- Piscine à noyau: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
- La clé Inchi: AFDXODALSZRGIH-QPJJXVBHSA-N
- Sourire: C(/C1C=CC(OC)=CC=1)=C\C(=O)O
- BRN: 510468
Propriétés calculées
- Qualité précise: 178.06300
- Masse isotopique unique: 178.062994
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 190
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.195
- Point de fusion: 173.5 °C (lit.)
- Point d'ébullition: 342.6 °C at 760 mmHg
- Point d'éclair: 138.5 °C
- Solubilité: Soluble in ethanol, ethyl acetate and other organic solvents.
- Le PSA: 46.53000
- Le LogP: 1.79300
(E)-3-(4-Methoxyphenyl)acrylic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S37/39
- Carte FOCA taille f:8
- RTECS:UD3391300
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Niveau de danger:IRRITANT
- TSCA:Yes
(E)-3-(4-Methoxyphenyl)acrylic acid Données douanières
- Code HS:2916399090
- Données douanières:
Code douanier chinois:
2918990090Résumé:
2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
(E)-3-(4-Methoxyphenyl)acrylic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312690-0.05g |
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |
943-89-5 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
TRC | P307791-100mg |
p-methoxycinnamic acid |
943-89-5 | 100mg |
$58.00 | 2023-05-17 | ||
Enamine | EN300-312690-25g |
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |
943-89-5 | 95% | 25g |
$38.0 | 2023-11-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T88800-5g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 5g |
¥59.0 | 2021-09-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M305019-100g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98% | 100g |
¥113.90 | 2023-09-01 | |
Enamine | EN300-312690-5.0g |
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |
943-89-5 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
ChemScence | CS-0076946-1kg |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 1kg |
$127.0 | 2022-04-26 | |
ChemScence | CS-0076946-1000g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 1000g |
$127.0 | 2021-09-02 | |
ChemScence | CS-0076946-500g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 500g |
$75.0 | 2022-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147586-100g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98% | 100g |
¥ƐǾ | 2023-07-25 |
(E)-3-(4-Methoxyphenyl)acrylic acid Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: N-Methyl-2-pyrrolidone ; 18 h, 140 °C; cooled
Référence
- N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reactionOrganic & Biomolecular Chemistry, 2009, 7(10), 2110-2119,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 1 h, 0 °C
Référence
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Référence
- Phenylacrylamides as novel FtsZ-targeted potential antimicrobialsLetters in Drug Design & Discovery, 2015, 12(3), 234-240,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 45 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Référence
- Chromium photocatalysis: accessing structural complements to Diels-Alder adducts with electron-deficient dienophilesChemical Science, 2017, 8(1), 654-660,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Référence
- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZEuropean Journal of Medicinal Chemistry, 2015, 97, 32-41,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Zinc triflate Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagentsSynthesis, 2006, (21), 3654-3660,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6Journal of Organic Chemistry, 2006, 71(10), 3988-3990,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: 1,2-Dichloroethane ; 0.5 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
Référence
- Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic SynthesisACS Omega, 2023, 8(7), 7057-7062,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Référence
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reactionReaction Kinetics, 2013, 108(1), 193-204,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Sodium dodecyl sulfate , Tripotassium phosphate Catalysts: Graphene (reduced oxide) Solvents: Water ; 6 h, 100 °C
Référence
- Pyrene functionalized highly reduced graphene oxide-palladium nanocomposite: a novel catalyst for the mizoroki-heck reaction in waterFrontiers in Chemistry (Lausanne, 2022, 10,,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium , Cellulose, ester with N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine] (palladium complexes) Solvents: Dimethylformamide ; 2 h, 110 °C
Référence
- Pd immobilized on EDTA-modified cellulose: synthesis, characterization, and catalytic application in inter- and intramolecular Heck reactions and Larock reactionsResearch on Chemical Intermediates, 2022, 48(8), 3475-3496,
Synthetic Routes 13
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Tripropylamine Catalysts: Triphenylphosphine , Palladium diacetate , 1H-Imidazolium, 3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosaflu… Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane ; 2 h, 120 °C
Référence
- Mizoroki-Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether, F-626: Facile Filtrative Separation of Products and Efficient Recycling of a Reaction Medium Containing a CatalystJournal of Organic Chemistry, 2004, 69(23), 8105-8107,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Triethylenetetramine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Référence
- Synthesis of lignin-amine supported palladium catalysts for Heck reactionShiyou Huagong, 2009, 38(7), 733-738,
Synthetic Routes 18
Synthetic Routes 19
Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Pyridine ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Référence
- Synthesis and spectroscopic analysis of piperine- and piperlongumine-inspired natural product scaffolds and their molecular docking with IL-1β and NF-κB proteinsMolecules, 2020, 25(12),,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with 3-cyanopropyltriethoxysilane homopolymer) , Silica , Butanenitrile, 4-(triethoxysilyl)-, homopolymer (palladium complexes) Solvents: Dimethylformamide ; 10.5 h, 100 °C
Référence
- Organic silica ligated to palladium(0) complex: a highly active and stereoselective catalyst for Heck reactionIndian Journal of Chemistry, 2002, (11), 2274-2276,
(E)-3-(4-Methoxyphenyl)acrylic acid Raw materials
- 4-Iodoanisole
- 4-Hydroxycinnamic acid
- Triethyl phosphonoacetate
- trans-p-Methoxycinnamaldehyde
- propanedioic acid
- Pyruvate
- p-Methoxybenzaldehyde
- (E)-Ethyl p-methoxycinnamate
- Benzene, 1-[(1E)-2-bromoethenyl]-4-methoxy-
- 2-(Diethoxyphosphoryl)acetic acid
(E)-3-(4-Methoxyphenyl)acrylic acid Preparation Products
(E)-3-(4-Methoxyphenyl)acrylic acid Littérature connexe
-
Sanjay N. Jadhav,Chandrashekhar V. Rode Green Chem. 2017 19 5958
-
Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286
-
Yao Chen,Hongzhi Lin,Jie Zhu,Kai Gu,Qi Li,Siyu He,Xin Lu,Renxiang Tan,Yuqiong Pei,Liang Wu,Yaoyao Bian,Haopeng Sun RSC Adv. 2017 7 33851
-
Fangyu Du,Qifan Zhou,Xiaoxiao Fu,Yajie Shi,Yuanguang Chen,Wuhong Fang,Jingyu Yang,Guoliang Chen RSC Adv. 2019 9 2498
-
Gopinathan Muthusamy,Sunil V. Pansare Org. Biomol. Chem. 2018 16 7971
Classification associée
- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Acides cinnamiques et dérivés acides cinnamiques
- Produits naturels et extraits Extraits de plantes à base de plantes Hypenia salzmannii
- Produits naturels et extraits Extraits de plantes à base de plantes Astianthus viminalis
943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid) Produits connexes
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- 14737-91-8(cis-2-Methoxycinnamic acid)
- 16909-11-8(3,5-Dimethoxycinnamic acid)
- 2373-79-7(3-(4-ethoxyphenyl)prop-2-enoic acid)
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:943-89-5)4-Methoxycinnamic acid

Pureté:99%
Quantité:200kg
Prix ($):Enquête